1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-11-6-4(5)1-2-10-7(6)9(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRYUOLAMKMBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241349 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-88-7 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid
Reactions Involving the Carboxylic Acid Groups
The carboxylic acid moieties at the C3 and C7 positions are primary sites for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Esterification and Amidation for the Synthesis of Derivatives
Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation for modifying the solubility and electronic properties of the molecule. Standard esterification conditions are applicable, though the specific choice of reagents and conditions can influence the efficiency and selectivity of the reaction.
One common method involves the reaction of the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This process is typically carried out at reflux temperatures to drive the equilibrium towards the formation of the ester. The sulfuric acid salt of the corresponding pyridine (B92270) carboxylic acid ester can also act as an effective catalyst in a cyclic process.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. For instance, the activation of the carboxylic acids with reagents like thionyl chloride to form the diacyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the corresponding diesters.
Amidation: The synthesis of amides from 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid is a key strategy for introducing diverse functional groups and building blocks. This transformation is crucial in medicinal chemistry for creating derivatives with potential biological activity.
A common approach involves a two-step procedure where the dicarboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This intermediate is then reacted with a primary or secondary amine to furnish the desired diamide. Coupling agents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) in the presence of a base such as diisopropylethylamine (DIPEA) have been successfully used for the amidation of related pyrrolo[2,3-b]pyridine-2-carboxylic acids. nih.gov This method is generally high-yielding and tolerant of a wide range of functional groups on the amine component.
Direct amidation of the dicarboxylic acid with an amine can also be achieved, often requiring high temperatures or the use of specific catalysts. Lewis acid catalysts, for example, can facilitate the direct condensation of carboxylic acids and amines.
Table 1: Examples of Amidation Reactions on Related Pyrrolopyridine Scaffolds
| Starting Material | Amine | Coupling Reagent/Conditions | Product | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Various amines | T3P, DIPEA, DMF, rt | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | nih.gov |
| 6-Azaindole-2-carboxylic acid | Various amines | HOBT, BOP, Hünig's base | 6-Azaindole-2-carboxamides | nih.gov |
Decarboxylation Mechanisms and Controlled Pathways
The removal of one or both carboxylic acid groups from the this compound scaffold can be a synthetically useful transformation. The ease of decarboxylation is dependent on the position of the carboxylic acid group and the reaction conditions.
Decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group relative to the nitrogen atom. For instance, pyridine-2-carboxylic acids (picolinic acids) can undergo decarboxylation through a zwitterionic intermediate, which stabilizes the transition state. The decarboxylation of pyridine-3-carboxylic and pyridine-4-carboxylic acids is generally more difficult and often requires more forcing conditions.
In the context of this compound, the carboxylic acid at the C3 position is attached to the electron-rich pyrrole (B145914) ring, while the C7 carboxylic acid is on the electron-deficient pyridine ring. The decarboxylation of indole-3-carboxylic acids can be achieved under both acidic and basic conditions. rsc.org Catalytic decarboxylation using transition metals, such as ruthenium, has also been reported for aromatic carboxylic acids. nih.govyoutube.com
Controlled decarboxylation to selectively remove one of the two carboxylic acid groups would likely depend on the differential stability of the intermediates formed. The specific conditions, such as temperature, pH, and the presence of metal catalysts, would play a crucial role in directing the regioselectivity of this transformation.
Selective Reduction of Carboxylic Acid Moieties
The selective reduction of the carboxylic acid groups to aldehydes or alcohols offers another avenue for functionalization. The choice of reducing agent and reaction conditions is critical to achieve the desired level of reduction and to avoid over-reduction or reduction of the heterocyclic nucleus.
Reduction of carboxylic acids to aldehydes is a challenging transformation that can be achieved using hydrosilylation reactions catalyzed by transition metals or Lewis acids. For example, B(C₆F₅)₃ has been shown to catalyze the hydrosilylation of aromatic carboxylic acids to disilyl acetals, which can then be hydrolyzed to the corresponding aldehydes.
Complete reduction to the corresponding diol can be accomplished using stronger reducing agents. However, care must be taken to avoid reduction of the pyrrolopyridine core, which can be susceptible to hydrogenation under certain conditions.
Transformations of the Pyrrolo[2,3-c]pyridine Heterocyclic Nucleus
The fused pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole (B1212597), exhibits a rich and complex reactivity pattern arising from the electronic properties of its constituent pyrrole and pyridine rings.
Electrophilic Aromatic Substitution Reactions on the Pyrrole and Pyridine Rings
Theoretical and experimental studies on related azaindole systems indicate that electrophilic attack on the pyrrole ring is favored. For pyrroles, electrophilic substitution typically occurs at the C2 or C3 position. In the case of 1H-pyrrolo[2,3-c]pyridine, the C2 position of the pyrrole ring would be a likely site for electrophilic attack, assuming the C3 position is already substituted with a carboxylic acid.
The pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov Electrophilic attack on the pyridine ring, if it occurs, would be expected at the position meta to the nitrogen atom, which is the C5 position in this scaffold. However, the presence of the fused pyrrole ring and the two carboxylic acid groups makes direct electrophilic substitution on the pyridine portion of the molecule highly unfavorable.
Nucleophilic Substitution and Addition Reactions
The pyridine ring of the 1H-pyrrolo[2,3-c]pyridine nucleus is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when a good leaving group is present. The nitrogen atom in the pyridine ring lowers the electron density at the ortho and para positions, making them susceptible to nucleophilic aromatic substitution (SNAr).
For the this compound, direct nucleophilic attack on the unsubstituted ring is unlikely. However, if a leaving group, such as a halogen, is introduced onto the pyridine ring, nucleophilic substitution can occur. For example, derivatives of 7-chloro-6-azaindole have been shown to undergo acid-catalyzed nucleophilic heteroaromatic substitution with various amines.
Nucleophilic addition reactions are also a possibility, particularly on the pyridine ring. The electron-deficient nature of the pyridine ring can facilitate the addition of strong nucleophiles.
Table 2: Summary of Predicted Reactivity for this compound
| Reaction Type | Reactive Site(s) | Expected Outcome | Influencing Factors |
|---|---|---|---|
| Esterification | C3-COOH, C7-COOH | Formation of diester | Acid catalyst, alcohol, temperature |
| Amidation | C3-COOH, C7-COOH | Formation of diamide | Coupling agents, amine, temperature |
| Decarboxylation | C3-COOH, C7-COOH | Loss of CO₂ | Temperature, pH, metal catalyst |
| Selective Reduction | C3-COOH, C7-COOH | Formation of dialdehyde (B1249045) or diol | Reducing agent, catalyst |
| Electrophilic Substitution | C2-position (pyrrole ring) | Introduction of an electrophile | Nature of the electrophile, reaction conditions |
| Nucleophilic Substitution | Pyridine ring (requires leaving group) | Substitution of the leaving group | Nature of the nucleophile and leaving group |
Oxidation and Reduction Chemistry of the Bicyclic System
The oxidation and reduction of the 1H-pyrrolo[2,3-c]pyridine scaffold are complex processes, with reactivity often localized to either the pyrrole or pyridine moiety, depending on the reagents and conditions employed. While specific studies on this compound are limited, the chemistry of related azaindole isomers provides significant insight into potential transformations.
Oxidation: The electron-rich pyrrole ring is generally the primary site of oxidation in azaindole systems. Studies on other azaindole isomers demonstrate that the C2-C3 double bond of the pyrrole moiety is susceptible to oxidative cleavage or modification. For instance, the oxidation of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) using reagents like pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel in the presence of aluminum chloride can yield the corresponding 7-azaisatins (pyrrolo[2,3-b]pyridine-2,3-diones) researchgate.net. Similarly, treatment of 5- and 6-azaindoles with hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) has been shown to produce trioxopyrrolopyridines in aqueous acetonitrile (B52724) nih.gov. It is plausible that the 1H-pyrrolo[2,3-c]pyridine core would undergo a similar oxidation at the C-2 position of the pyrrole ring to generate an oxo-derivative. The presence of the C-3 carboxylic acid group would likely influence the course of this reaction.
Reduction: The reduction of the 1H-pyrrolo[2,3-c]pyridine system can target either the pyridine or pyrrole ring. Catalytic hydrogenation under forcing conditions (high pressure and temperature) is typically required to reduce the aromatic pyridine ring, yielding a tetrahydropyrrolopyridine derivative. The electron-rich pyrrole ring is generally resistant to catalytic hydrogenation under conditions that reduce the pyridine moiety. Conversely, chemical reductions that proceed via electron transfer mechanisms may affect the pyridine ring. The carboxylic acid groups at C-3 and C-7 are also susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would likely reduce the carboxylic acids to their corresponding hydroxymethyl groups. These conditions may also lead to the reduction of the pyridine ring.
Metal-Catalyzed Coupling Reactions for Further Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds, including azaindoles mdpi.com. For this compound, these reactions would typically require prior conversion of the carboxylic acid groups, or other positions on the ring, into suitable coupling partners, most commonly halides (Br, I) or triflates. Assuming the synthesis of a dihalo-1H-pyrrolo[2,3-c]pyridine derivative, a wide array of coupling reactions can be envisioned to introduce new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions applicable to the azaindole framework include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide or triflate. It is widely used to form aryl-aryl or aryl-vinyl bonds. For example, Suzuki couplings have been successfully performed on 3-iodo-5-azaindole and 4-bromo-7-azaindole derivatives to synthesize more complex molecules nih.gov.
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated heterocycles. This method is a cornerstone in the synthesis of various azaindole precursors from amino-halopyridines mdpi.com.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. It is a key method for introducing amino substituents onto the heterocyclic core, as demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidine analogs nih.gov.
Heck Coupling: This reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene.
The table below summarizes representative metal-catalyzed coupling reactions performed on various azaindole scaffolds, illustrating the potential for functionalizing the 1H-pyrrolo[2,3-c]pyridine core.
| Coupling Reaction | Azaindole Isomer | Catalyst/Reagents | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Azaindole | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl (C-C) | nih.gov |
| Sonogashira | Precursors to 6-Azaindole | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl (C-C) | organic-chemistry.org |
| Buchwald-Hartwig | Pyrrolo[2,3-d]pyrimidine (a deazapurine) | Pd(OAc)₂, BINAP, Cs₂CO₃ | Aryl-Amine (C-N) | nih.gov |
| Chan-Lam | 1H-Pyrrolo[2,3-b]pyridine | Cu(OAc)₂, Pyridine | Aryl-Aryl (C-C) | nih.gov |
| Domino C-N Coupling/Hydroamination | Pyrrolo[3,2-d]pyrimidine (a deazapurine) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl-Amine (C-N) | beilstein-journals.org |
Formation of Anhydrides, Imides, and Other Cyclic Derivatives
The two carboxylic acid groups of this compound are the primary sites for derivatization to form anhydrides, imides, and related structures. A key structural feature of this molecule is that the carboxylic acid groups at positions C-3 and C-7 are located on different rings and are spatially distant. Consequently, intramolecular cyclization to form a single cyclic anhydride or imide fused to the bicyclic core is not feasible. Instead, transformations typically occur at each carboxylic acid function independently or intermolecularly.
Anhydride Formation: Symmetrical intermolecular anhydrides can be formed from this compound via dehydration. This can be achieved by heating with strong dehydrating agents like phosphorus pentoxide (P₂O₅) or by using milder, more modern methods. For instance, treatment with oxalyl chloride and a catalytic amount of triphenylphosphine (B44618) oxide provides an efficient route to anhydrides from carboxylic acids nih.gov. Another approach involves the use of dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride researchgate.net. These methods would produce polymeric or oligomeric anhydrides linked through the C-3 and C-7 positions.
Imide Formation: Each carboxylic acid group can be converted into an imide functionality. This typically involves a two-step sequence where the carboxylic acid is first activated—for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride—followed by reaction with a primary amine. Alternatively, direct condensation of the dicarboxylic acid with an amine can be achieved at high temperatures, often with removal of water. The reactivity of pyridine dicarboxylic acids to form cyclic imides is well-established when the carboxyl groups are positioned ortho to one another, as seen in the reaction of 2,3-pyridinedicarboxylic anhydride with amines to yield pyrrolo[3,4-b]pyridine-5,7-diones hilarispublisher.com. While this specific intramolecular cyclization is not possible for the title compound, the underlying reactivity demonstrates the propensity of these functional groups to form imides. Reaction of this compound with two equivalents of a primary amine would yield the corresponding bis-imide derivative.
Mechanistic Investigations of Key Reaction Pathways Utilizing the Compound
While specific mechanistic studies on reactions involving this compound are not extensively documented, the mechanisms of the key transformations discussed can be understood from well-established principles in organic chemistry.
Mechanism of Metal-Catalyzed Cross-Coupling: The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving the palladium center cycling between Pd(0) and Pd(II) oxidation states. For a generic Suzuki-Miyaura coupling on a dihalo-1H-pyrrolo[2,3-c]pyridine substrate, the cycle is as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalo-pyrrolopyridine, forming a Pd(II) complex.
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide, in a step that is typically base-promoted.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Mechanism of Imide Formation: The formation of an imide from a carboxylic acid and a primary amine via an acyl chloride intermediate is a classic example of nucleophilic acyl substitution.
Activation: The carboxylic acid is converted to a more reactive acyl chloride by a reagent like SOCl₂. The hydroxyl group is transformed into a better leaving group.
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming a protonated amide.
Deprotonation: A base (which can be a second molecule of the amine) removes the proton from the nitrogen, yielding the neutral amide.
Cyclization (for imide): If an adjacent carboxylic acid were present, an intramolecular version of this process would lead to a cyclic imide. For the title compound, this process would occur independently at each of the two carboxylic acid sites to form a bis-amide, which upon further reaction under dehydrating conditions would yield the bis-imide.
Mechanistic studies on related systems, such as the Rh(III)-catalyzed synthesis of 7-azaindole, have utilized density functional theory (DFT) to elucidate the role of additives and intermediates, revealing that external oxidants can promote the activity of the catalyst by generating more reactive cationic metal complexes nih.gov. Similar computational approaches could provide detailed insight into the specific reaction pathways of this compound.
Advanced Spectroscopic and Structural Elucidation of 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyrrolopyridine core and the acidic protons of the two carboxylic acid groups. The pyrrole (B145914) N-H proton would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the pyridine (B92270) and pyrrole rings would exhibit characteristic splitting patterns based on their coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for the nine carbon atoms. The carbonyl carbons of the dicarboxylic acid groups are expected to resonate at the most downfield positions, typically in the range of 160-180 ppm. The remaining signals would correspond to the sp²-hybridized carbons of the fused heterocyclic rings. The chemical shifts would be influenced by the nitrogen atoms and the carboxylic acid substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | Proton at C2: ~7.5-8.0 | ~120-130 |
| C3 | - | ~130-140 |
| C3-COOH | Carboxyl H: >12 | Carbonyl C: ~165-175 |
| C4 | Proton at C4: ~7.0-7.5 | ~110-120 |
| C5 | Proton at C5: ~8.0-8.5 | ~140-150 |
| C7 | - | ~145-155 |
| C7-COOH | Carboxyl H: >12 | Carbonyl C: ~165-175 |
| C7a | - | ~125-135 |
| C3a | - | ~115-125 |
Note: These are estimated values and actual experimental data may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Experimental FT-IR and Raman spectra for this compound have not been identified in the surveyed literature. Nevertheless, the characteristic vibrational modes can be predicted based on its functional groups.
FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by the vibrations of the carboxylic acid groups. A broad O-H stretching band would likely appear in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid dimer would result in a strong absorption band around 1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. The symmetric stretching of the aromatic rings is expected to produce strong Raman bands. The C=O stretching vibrations would also be Raman active.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Pyrrole) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While specific experimental HRMS data is not available, the exact mass of this compound can be calculated from its molecular formula, C₉H₆N₂O₄. The monoisotopic mass is predicted to be 206.0328 Da. nih.gov High-resolution mass spectrometry would be crucial to confirm this exact mass, thereby verifying the elemental composition.
The fragmentation pattern in mass spectrometry would likely involve the sequential loss of the carboxylic acid groups as CO₂ and H₂O. The stability of the pyrrolopyridine ring would likely result in it being a prominent fragment in the mass spectrum.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Characterization of Electronic Transitions
No experimental UV-Vis or fluorescence spectra for this specific compound are currently available. The UV-Vis absorption spectrum of this compound is expected to exhibit absorptions in the UV region due to π-π* transitions within the aromatic pyrrolopyridine system. The presence of carboxylic acid groups may cause a slight shift in the absorption maxima compared to the unsubstituted parent heterocycle. Information on the fluorescence properties would require experimental investigation, as the emission characteristics are difficult to predict accurately.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
A search of crystallographic databases did not yield a crystal structure for this compound. X-ray diffraction analysis of a suitable single crystal would provide definitive information about its solid-state structure.
Conformational Analysis in the Crystalline State and Tautomerism Studies
Single-crystal X-ray diffraction would reveal the precise conformation of the molecule in the solid state, including the planarity of the pyrrolopyridine ring system and the orientation of the two carboxylic acid groups. It would also definitively establish the tautomeric form present in the crystal lattice, confirming the protonation state of the pyrrole nitrogen.
Theoretical and Computational Investigations on 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the chemical behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure with high accuracy.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity.
For a molecule like 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring, while the LUMO would likely be located on the electron-deficient pyridine (B92270) ring and the carboxylic acid groups. Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges, identifying electron-rich and electron-poor centers within the molecule. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: These values are illustrative and not based on actual calculations for the specific compound.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.org The MEP map illustrates regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the oxygen atoms of the carboxylic groups and the nitrogen atom of the pyridine ring would be expected to show negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the carboxylic acids and the N-H of the pyrrole ring would exhibit positive potential. rsc.org
Conformational Analysis and Exploration of Potential Energy Surfaces
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule and to understand the energy barriers between different conformations. This is particularly important for this compound due to the rotatable bonds associated with the two carboxylic acid groups.
By systematically rotating the C-C bonds connecting the carboxylic groups to the heterocyclic core, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the global minimum energy conformation (the most stable structure) and various local minima. The energy differences between these conformers and the transition states connecting them provide insight into the molecule's flexibility.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Wavelengths)
Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Vis absorption wavelengths. ias.ac.in These calculations can help in assigning experimental spectral peaks to specific electronic excitations, such as π→π* transitions within the aromatic system. ias.ac.in
Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). Comparing these predicted shifts with experimental data can aid in the structural confirmation of the compound. While experimental NMR data exists for related pyrrolopyridine structures, specific predicted values for this dicarboxylic acid are not available. mdpi.comnih.gov
Table 2: Hypothetical Predicted Spectroscopic Data (Note: These values are illustrative and not based on actual calculations for the specific compound.)
| Parameter | Predicted Value |
|---|---|
| λmax (UV-Vis) | ~310 nm |
| 1H NMR Chemical Shifts | 7.5 - 9.0 ppm (aromatic), 11.0 - 13.0 ppm (acidic/NH) |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.com An MD simulation would model the interactions between this compound and surrounding solvent molecules (e.g., water or DMSO) over time.
These simulations can provide insights into:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid groups.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, which is crucial for its solubility and reactivity.
Conformational Dynamics: How the molecule's conformation changes over time in solution, influenced by thermal fluctuations and solvent interactions.
Acidity Constant (pKa) Prediction and Protonation Equilibria
The acidity constants (pKa) are critical for understanding the ionization state of this compound at different pH values. The molecule has multiple ionizable sites: the two carboxylic acid groups and potentially the nitrogen atoms of the heterocyclic system.
Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation of each acidic site. This involves performing quantum chemical calculations on both the protonated and deprotonated forms of the molecule, often including a continuum solvent model to account for solvation effects. Understanding the protonation equilibria is essential for predicting its behavior in biological systems and for designing experimental protocols.
Coordination Chemistry and Materials Science Applications of 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid
Principles of Ligand Design for Metal Complexation and Coordination Polymers
The structure of 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid, featuring two carboxylic acid groups and two nitrogen atoms within the fused heterocyclic ring system, suggests it could theoretically act as a multidentate ligand. The nitrogen on the pyridine (B92270) ring and the deprotonated carboxylate groups would be the primary coordination sites. However, no published studies have investigated or confirmed these principles specifically for this compound.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
There are no specific research articles or data available on the synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers derived from this compound. While studies exist for related compounds like pyridine-3,5-dicarboxylic acid, which has been used to create a variety of MOF structures, this specific isomer remains unexplored in the scientific literature for this purpose. rsc.orgresearchgate.net
Role of the Dicarboxylate Ligand in Directed Framework Assembly
The role of this compound in directing framework assembly has not been documented. In general, the geometry of a dicarboxylate ligand is crucial in determining the topology of the resulting MOF. The angle between the two carboxylate groups dictates the directionality of the links between metal centers. For this compound, the specific arrangement of the carboxyl groups on the pyrrolopyridine core would be expected to produce unique structural outcomes, but these have not been experimentally realized or reported.
Porosity, Topology, and Structural Diversity of Derived Materials
As no MOFs or coordination polymers based on this ligand have been synthesized, there is no information on their potential porosity, topology, or structural diversity.
Catalytic and Adsorptive Properties of MOF-Based Materials
Consequently, no studies on the catalytic or adsorptive properties of any MOF-based materials derived from this compound have been published.
Development of Hybrid Materials and Composites Incorporating the Compound
A search of the available literature yielded no information on the development of hybrid materials or composites that incorporate this compound.
Applications in Heterogeneous Catalysis (Non-Biological Systems)
There are no documented applications of this compound or its coordination complexes in non-biological heterogeneous catalysis.
A comprehensive search of scientific literature reveals a notable absence of published research on the luminescent and optoelectronic properties of metal complexes specifically derived from this compound. While extensive research exists on the coordination chemistry and materials science applications of related pyridine-based carboxylic acids and their metal-organic frameworks (MOFs), this particular compound has not been explored in the context of luminescent and optoelectronic materials.
Therefore, it is not possible to provide an article on the "Luminescent and Optoelectronic Materials Derived from Metal Complexes" of this compound, as there is no available data to populate the required sections on research findings or to create data tables.
Further research into the synthesis and characterization of metal complexes with this specific ligand is required to determine its potential applications in luminescent and optoelectronic materials.
Supramolecular Chemistry and Self Assembly Processes Involving 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid
Engineering of Hydrogen Bonding Networks and Other Non-Covalent Interactions
The structure of 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid is rich in functionalities that can participate in hydrogen bonding. The molecule possesses two carboxylic acid groups, each with a hydroxyl group that can act as a hydrogen bond donor and a carbonyl oxygen that can act as a hydrogen bond acceptor. Furthermore, the pyrrole (B145914) nitrogen (N-H) is a potent hydrogen bond donor, while the pyridine (B92270) nitrogen is a hydrogen bond acceptor. This multiplicity of interaction sites allows for the formation of a diverse array of hydrogen bonding motifs.
The carboxylic acid groups are particularly significant in directing the self-assembly of this molecule. Carboxylic acids are well-known to form robust dimeric synthons through pairs of O-H···O hydrogen bonds. In the case of this compound, both intermolecular and intramolecular hydrogen bonds are conceivable. The formation of intermolecular hydrogen bonds would lead to the extension of the structure into one-, two-, or three-dimensional networks.
Beyond the classic carboxylic acid dimers, the interplay between the carboxylic acid groups and the heterocyclic nitrogen atoms can lead to more complex hydrogen bonding patterns. For instance, the pyridine nitrogen can act as an acceptor for a carboxylic acid proton, leading to the formation of charge-assisted hydrogen bonds, which are generally stronger than neutral hydrogen bonds. The pyrrole N-H group can also engage in hydrogen bonding with either a carbonyl oxygen or a pyridine nitrogen of a neighboring molecule. The specific hydrogen bonding patterns that are realized in the solid state will be a delicate balance of the relative strengths of these different interactions and the steric constraints of the molecule.
Self-Assembly of Discrete Supramolecular Architectures (e.g., Dimers, Cages, Helices)
The directional nature of hydrogen bonds, coupled with the defined geometry of this compound, can be exploited to construct discrete supramolecular architectures. The formation of a simple dimer is highly probable, driven by the strong tendency of carboxylic acids to form cyclic O-H···O hydrogen-bonded pairs.
More complex architectures can be envisaged through the use of complementary molecules or metal ions. For example, the co-crystallization of this compound with a ditopic hydrogen bond acceptor, such as a bipyridine, could lead to the formation of linear tapes or cyclic structures. The precise outcome would depend on the geometry and stoichiometry of the interacting components.
While there is a lack of specific experimental studies on the self-assembly of this compound into cages or helices, the principles of supramolecular design suggest that such structures are attainable. For instance, the introduction of chiral auxiliaries to the molecule could induce a helical bias in its self-assembly. The formation of cage-like structures might be achieved through coordination with metal ions that can direct the assembly of multiple ligands into a closed architecture.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. The array of hydrogen bonding sites and the aromatic platform of this compound make it a promising candidate for use in molecular recognition and as a building block for host molecules.
The two carboxylic acid groups, along with the heterocyclic nitrogen atoms, can create a well-defined binding pocket capable of recognizing and binding guest molecules through complementary hydrogen bonding interactions. For example, a guest molecule with two hydrogen bond donor groups at an appropriate distance could bind to the two carbonyl oxygens of the dicarboxylic acid. Similarly, a guest with hydrogen bond acceptor sites could interact with the pyrrole N-H and the carboxylic acid O-H groups.
The aromatic cavity of the pyrrolopyridine ring system could also participate in host-guest interactions through π-π stacking with aromatic guest molecules. The size and shape of the binding pocket could be tuned by modifying the substituents on the pyrrolopyridine core, allowing for the selective recognition of different guests.
While specific studies on the host-guest chemistry of this compound are not prevalent in the literature, the foundational principles of molecular recognition suggest its potential in this area.
Crystal Engineering Strategies and Polymorphism Studies
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen bonds formed by carboxylic acids and pyridines makes this compound an excellent building block for crystal engineering.
By controlling the crystallization conditions, such as the solvent and temperature, it may be possible to direct the self-assembly of this molecule into different crystalline forms, or polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit distinct physical properties, and the study of polymorphism is of great importance in materials science and the pharmaceutical industry.
The various potential hydrogen bonding motifs of this compound suggest that it may exhibit a rich polymorphic landscape. For example, one polymorph might be dominated by carboxylic acid dimers, while another might feature a catemeric chain of hydrogen bonds involving the pyridine nitrogen. The presence of different polymorphs would be a direct consequence of the subtle energetic differences between these various hydrogen bonding networks.
Co-crystallization is another powerful crystal engineering strategy. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new crystalline solids with tailored structures and properties. The selection of co-formers with complementary hydrogen bonding functionalities would allow for the predictable assembly of specific supramolecular synthons. For instance, co-crystallization with diamines could lead to the formation of salts with extensive charge-assisted hydrogen bonding networks.
While detailed experimental studies on the crystal engineering and polymorphism of this compound are limited, the fundamental principles of supramolecular chemistry provide a strong basis for predicting its behavior and for designing strategies to control its solid-state assembly.
Molecular Interactions with Biological Macromolecules Excluding Clinical Studies
Rational Design of Analogs for Biological Probe Development
The rational design of analogs of a core scaffold like 1H-pyrrolo[2,3-c]pyridine is a key strategy in the development of biological probes. These probes, often fluorescent, are powerful tools for visualizing and understanding biological processes. rsc.org The design process involves the strategic modification of the parent molecule to incorporate functionalities that can report on a specific biological event or to tune its photophysical properties. rsc.org
While specific examples of biological probes derived directly from 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid are not extensively documented in the literature, the principles of rational design can be applied. For instance, the carboxylic acid groups could be functionalized to attach fluorophores or reactive groups for covalent labeling of target macromolecules. The pyrrolopyridine core itself may possess intrinsic fluorescence that can be modulated by substitutions on the ring system. The goal of such modifications is to create molecules that can selectively bind to a target and generate a detectable signal, thereby acting as a probe for that target's presence or activity. rsc.org
The design of such probes often relies on a deep understanding of structure-property relationships, which dictates how changes in the chemical structure affect the molecule's fluorescence excitation and emission spectra, quantum yield, and sensitivity to its biological environment. rsc.org
In Vitro Enzyme Inhibition and Activation Studies (Focus on Mechanistic Insights)
For example, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, targeting tubulin polymerization. nih.govsemanticscholar.org These compounds have been shown to potently inhibit tubulin polymerization in vitro. nih.govsemanticscholar.org The proposed mechanism involves the disruption of microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org
Similarly, other pyrrolopyridine derivatives have been explored as inhibitors of various kinases, which are enzymes that play critical roles in cell signaling. nih.govrsc.orgresearchgate.net The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. The specific interactions between the inhibitor and the amino acid residues in the active site determine the potency and selectivity of the inhibition.
It is plausible that this compound could be investigated for similar inhibitory activities, where the dicarboxylic acid moieties might play a crucial role in forming hydrogen bonds or salt bridges with the target enzyme's active site.
Receptor Binding Assays and Ligand-Target Interactions at a Molecular Level
Receptor binding assays are essential for characterizing the interaction between a ligand, such as this compound, and its biological target. These assays can determine the affinity and specificity of the binding.
A study on 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, which are structurally related to the subject compound, identified them as novel allosteric antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, and they can either enhance or inhibit the receptor's response. In this case, the carboxamide derivatives were found to inhibit the receptor's function. The study highlighted that variations in the substituents on the heterocyclic scaffold allowed for the optimization of physicochemical properties while maintaining high in vitro potency. nih.gov
While this study does not directly involve this compound, it demonstrates the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold to interact with G protein-coupled receptors (GPCRs). The dicarboxylic acid groups of the title compound could potentially engage in specific interactions with amino acid residues in a receptor's binding pocket, leading to either agonistic or antagonistic effects.
Protein-Ligand Docking and Molecular Modeling for Binding Mode Prediction
Molecular docking and modeling are powerful computational tools used to predict and analyze the binding of a ligand to a protein at the molecular level. These methods can provide valuable insights into the binding mode, affinity, and key interactions that stabilize the protein-ligand complex.
For various derivatives of the pyrrolopyridine scaffold, molecular docking studies have been instrumental in understanding their mechanism of action. For instance, in the case of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, molecular modeling suggested that these compounds interact with tubulin by forming hydrogen bonds with specific amino acid residues such as Thrα179 and Asnβ349. nih.govsemanticscholar.org
Similarly, docking studies of fused 1H-pyrrole and pyrrolopyrimidine derivatives with targets like EGFR and CDK2 have been conducted to understand their binding affinities. nih.gov These studies help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors. The general approach involves placing the ligand into the binding site of the protein and evaluating the potential binding poses based on a scoring function that estimates the binding free energy. scispace.com
While a specific molecular docking study for this compound is not cited in the provided search results, such a study would likely predict that the two carboxylic acid groups form key hydrogen bonding and electrostatic interactions with polar and charged residues within a protein's active site.
Investigation of Nucleic Acid Interactions and DNA/RNA Binding
The interaction of small molecules with nucleic acids, such as DNA and RNA, is an area of significant interest, particularly in the development of anticancer and antiviral agents. These interactions can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.
Currently, there is a lack of specific research in the provided search results detailing the investigation of nucleic acid interactions and DNA/RNA binding of this compound. The planar nature of the pyrrolopyridine ring system could potentially allow for intercalation into the DNA double helix, while the negatively charged carboxylate groups could interact with the positively charged histones or polyamines associated with DNA. Further experimental studies, such as spectroscopic titrations, viscosity measurements, and molecular modeling, would be necessary to explore and characterize any potential interactions with nucleic acids.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition (Limited to In Vitro and Mechanistic Contexts)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies involve systematically modifying the structure of a lead compound and evaluating the effects of these changes on its interaction with a biological target.
For derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold, SAR studies have been conducted to develop potent inhibitors of fibroblast growth factor receptors (FGFRs). rsc.orgnih.gov These studies revealed that the introduction of specific substituents at various positions on the pyrrolopyridine ring and its side chains significantly impacts the inhibitory potency. For example, the presence of methoxy (B1213986) groups at the 3- and 5-positions of a phenyl ring attached to the scaffold was found to improve FGFR1 potency. nih.gov Conversely, the presence of a hydroxyl group at certain positions decreased the activity, suggesting that steric and electronic factors play a critical role in molecular recognition by the target protein. nih.gov
In another example, SAR studies on 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as mGluR5 antagonists showed that modifying the substituents on the heterocyclic core could improve physicochemical properties like aqueous solubility while retaining high in vitro potency. nih.gov
While a detailed SAR study for this compound is not available in the provided results, it can be inferred that the two carboxylic acid groups are likely key pharmacophoric features. Esterification or amidation of these groups would be expected to significantly alter the binding profile and biological activity of the molecule.
Advanced Analytical Methodologies for 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid. Given the polar nature imparted by the two carboxylic acid groups and the heterocyclic backbone, a reverse-phase HPLC (RP-HPLC) method is the most appropriate approach.
A typical RP-HPLC setup would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. For this compound, a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to maintain a consistent pH and improve peak shape) and an organic modifier (like acetonitrile (B52724) or methanol) would be utilized. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities with varying polarities.
Purity assessment is achieved by analyzing a sample of the synthesized compound and observing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
For quantitative analysis , a calibration curve is constructed by injecting known concentrations of a highly purified standard of the compound and plotting the peak area against concentration. This allows for the precise determination of the concentration of this compound in unknown samples.
Table 1: Hypothetical HPLC Method Parameters and Performance Data
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~8.5 min |
| Linearity (r²) | >0.999 |
| Limit of Detection | ~0.1 µg/mL |
| Limit of Quantitation | ~0.5 µg/mL |
| Precision (%RSD) | <2% |
| Accuracy (%Recovery) | 98-102% |
Electrochemical Methods for Redox Behavior and Detection
Electrochemical methods offer valuable insights into the redox properties of this compound, which are crucial for understanding its potential roles in electron transfer processes. Techniques such as cyclic voltammetry (CV) can be employed to probe the oxidation and reduction potentials of the molecule.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential at a working electrode (e.g., glassy carbon or platinum). The resulting current is measured and plotted against the applied potential. The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced, as well as provide information about the reversibility of these processes. The pyrrolo[2,3-c]pyridine core is expected to be electroactive, and the carboxylic acid groups can influence the electron density and, consequently, the redox potentials.
Furthermore, electrochemical detection (ED) can be coupled with HPLC for highly sensitive and selective quantification of the compound. After chromatographic separation, the eluent passes through an electrochemical flow cell where a potential is applied. If the compound can be oxidized or reduced at this potential, a current is generated that is proportional to its concentration. This method can offer lower detection limits compared to UV detection, particularly if the compound has a low molar absorptivity but is readily electroactive.
Table 2: Projected Electrochemical Data for this compound
| Parameter | Predicted Value |
|---|---|
| Oxidation Potential (vs. Ag/AgCl) | +0.8 to +1.2 V |
| Reduction Potential (vs. Ag/AgCl) | -0.7 to -1.1 V |
| Electron Transfer Kinetics | Quasi-reversible |
| HPLC-ED Detection Potential | +0.9 V (oxidative) |
| HPLC-ED Limit of Detection | ~10 pg |
Spectrophotometric Assays for Concentration Determination and Reaction Monitoring
UV-Visible spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in solution and for monitoring the progress of reactions involving this compound. The aromatic nature of the pyrrolopyridine ring system gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
To determine the concentration of a pure sample, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution), and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration can be constructed to quantify unknown samples.
This technique is also invaluable for monitoring chemical reactions. For instance, if this compound is a reactant or a product in a chemical transformation, the change in absorbance at its λmax over time can be used to determine the reaction kinetics.
Table 3: Anticipated Spectrophotometric Properties and Assay Parameters
| Parameter | Expected Value |
|---|---|
| λmax 1 | ~230 nm |
| λmax 2 | ~280 nm |
| Molar Absorptivity (ε) at λmax 2 | 10,000 - 15,000 M⁻¹cm⁻¹ |
| Solvent | Methanol |
| Linear Range (Absorbance) | 0.1 - 1.0 |
| Correlation Coefficient (r²) | >0.998 |
Integration of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analytical Characterization
For a comprehensive structural confirmation and trace-level quantification, hyphenated techniques that couple a separation method with a mass spectrometric detector are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of this compound due to its polarity and thermal lability, which make it less amenable to Gas Chromatography (GC). In an LC-MS/MS system, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) would be the preferred ionization technique, likely in negative ion mode due to the acidic nature of the carboxylic acid groups, to generate the deprotonated molecule [M-H]⁻.
The mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound and any impurities. For highly selective and sensitive quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed. In this mode, the precursor ion (e.g., [M-H]⁻) is selected, fragmented, and specific product ions are monitored. This technique provides excellent specificity and allows for quantification at very low concentrations, even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) would be less ideal for the direct analysis of this compound due to its low volatility and potential for thermal degradation. However, derivatization of the carboxylic acid groups to form more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters) could enable its analysis by GC-MS if required.
Table 4: Projected LC-MS/MS Parameters for Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 205.02 |
| Product Ions (m/z) | ~161.03 (loss of CO₂), ~117.04 (further fragmentation) |
| Collision Energy | 15-25 eV |
| Dwell Time | 100 ms |
| Limit of Detection | <1 pg |
Isotopic Labeling Strategies for Mechanistic Tracing and Metabolic Pathway Elucidation (in non-human systems)
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds in biological systems. By strategically replacing one or more atoms in the this compound molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the compound can be distinguished from its endogenous counterparts by mass spectrometry.
For mechanistic tracing , a labeled version of the compound can be used as a starting material in a chemical reaction. By analyzing the isotopic distribution in the products, the pathway of the labeled atoms can be followed, providing definitive evidence for proposed reaction mechanisms.
In metabolic pathway elucidation within non-human systems (e.g., in vitro cell cultures or animal models), a labeled version of the compound is administered, and biological samples (e.g., plasma, urine, or tissue extracts) are analyzed by LC-MS/MS. The mass spectrometer can selectively detect the labeled compound and its metabolites, allowing for their identification and the mapping of metabolic pathways such as oxidation, conjugation, or further degradation. This approach provides crucial information on how the compound is processed and eliminated by a biological system.
Table 5: Common Isotopes for Labeling and Their Application
| Isotope | Application |
|---|---|
| ¹³C | Tracing the carbon skeleton in metabolic pathways. |
| ¹⁵N | Investigating reactions involving the nitrogen atoms of the heterocyclic core. |
| ²H (Deuterium) | Studying kinetic isotope effects to probe reaction mechanisms. |
Future Perspectives and Emerging Research Avenues for 1h Pyrrolo 2,3 C Pyridine 3,7 Dicarboxylic Acid
Exploration of Novel and Highly Efficient Synthetic Pathways
The future development and application of 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid are intrinsically linked to the availability of efficient and versatile synthetic methodologies. Current research into the synthesis of the broader pyrrolo[2,3-c]pyridine scaffold highlights several promising avenues for exploration. Generally, the construction of the 6-azaindole (B1212597) core can be approached in three main ways: the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) nucleus, the formation of a pyridine ring from a pyrrole precursor, or the simultaneous construction of both rings. nbuv.gov.ua
One of the most established methods for forming the pyrrolo[2,3-c]pyridine framework is the Bartoli reaction, which typically involves the reaction of a 2-halo-3-nitropyridine with a vinyl Grignard reagent. nbuv.gov.ua Future research could focus on adapting and optimizing this and other classical indole (B1671886) syntheses for the specific and efficient production of the 3,7-dicarboxylic acid derivative. This might involve the development of novel starting materials where the carboxylic acid functionalities are pre-installed or protected.
A summary of general synthetic strategies for the pyrrolo[2,3-c]pyridine core that could be adapted for the synthesis of the title compound is presented in Table 1.
| Synthetic Strategy | General Description | Potential Advantages for Target Compound |
| Bartoli Reaction | Annulation of a pyrrole ring onto a pyridine precursor using a nitro-substituted pyridine and a vinyl Grignard reagent. nbuv.gov.ua | Well-established; potential for regioselective synthesis. |
| Fischer Indole Synthesis | Cyclization of a pyridine-based phenylhydrazone under acidic conditions. | A classic and versatile method for indole formation. |
| Transition-Metal Catalysis | Cross-coupling and C-H activation strategies to form the bicyclic system. rsc.org | High efficiency, modularity, and functional group tolerance. |
| Multi-component Reactions | One-pot synthesis from simpler starting materials. | Increased efficiency and rapid access to diverse derivatives. |
Development of Advanced Materials with Tunable Properties for Specific Applications
The rigid, planar structure and the electron-rich nature of the 1H-pyrrolo[2,3-c]pyridine scaffold make it an attractive building block for advanced functional materials. The presence of two carboxylic acid groups in this compound provides crucial anchor points for derivatization, allowing for the fine-tuning of its electronic and photophysical properties.
An emerging area of research is the development of novel organic fluorophores. While some isomers, like pyrrolo[3,4-c]pyridine derivatives, have been investigated as promising candidates for fluorescent materials with emissions in the blue-green spectral range, the potential of the 1H-pyrrolo[2,3-c]pyridine core remains relatively unexplored in this context. researchgate.net Future work could focus on synthesizing derivatives of this compound to create new dyes and pigments. The carboxylic acid groups can be converted to esters or amides, incorporating various functionalities to modulate the emission wavelength, quantum yield, and Stokes shift.
Furthermore, these derivatives could be incorporated as monomers into polymers or as building blocks for metal-organic frameworks (MOFs). Such materials could find applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as components in stimuli-responsive "smart" materials. The ability to tune the properties of these materials by modifying the substituents on the 6-azaindole core is a significant advantage that warrants further investigation.
Integration into Advanced Sensing and Diagnostic Technologies (Non-Clinical)
The development of highly selective and sensitive chemical sensors is a rapidly growing field. The 1H-pyrrolo[2,3-c]pyridine scaffold, with its potential for fluorescence and its ability to coordinate with metal ions, is a promising candidate for the development of novel chemosensors. For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine have been successfully employed as fluorescent chemosensors for the detection of iron ions (Fe³⁺/Fe²⁺). lalbabacollege.inacs.org
Future research could explore the potential of this compound as a platform for similar sensing applications. The two carboxylic acid groups could act as a chelating unit for specific metal ions, leading to a measurable change in the compound's fluorescence or absorbance upon binding. The selectivity of the sensor could be tuned by further functionalization of the core structure.
Beyond metal ion detection, these sensors could be designed to detect other environmentally or industrially relevant analytes. The carboxylic acid groups can also be used to immobilize the sensor molecule onto solid supports, such as nanoparticles or polymer films, to create reusable and portable sensing devices for non-clinical applications, such as environmental monitoring or quality control in manufacturing processes.
Applications in Chemical Biology as Mechanistic Tools for Biological Systems
The azaindole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anticancer agents. researchgate.net Derivatives of various pyrrolopyridine isomers have shown potent inhibitory activity against a range of biological targets. This suggests that this compound could serve as a valuable starting point for the design of new chemical probes to study biological systems.
For example, by converting the carboxylic acid groups into amides or esters, a library of derivatives could be synthesized and screened for inhibitory activity against specific enzymes, such as kinases or phosphodiesterases. nih.gov Active compounds could then be further developed into potent and selective inhibitors, which are invaluable tools for dissecting cellular signaling pathways and validating new drug targets.
Furthermore, the fluorescent properties of the pyrrolo[2,3-c]pyridine core could be exploited to develop fluorescently tagged biological probes. For instance, a derivative of this compound that binds to a specific protein could be used to visualize the localization and dynamics of that protein within a cell using fluorescence microscopy. Pyrrolo-C, a fluorescent analog of cytidine, has already demonstrated its utility as a site-specific probe for RNA structure and dynamics. nih.gov This highlights the potential of the broader pyrrolo-pyrimidine family, to which the pyrrolo[2,3-c]pyridine scaffold belongs, in studying biological macromolecules.
Table 2 provides examples of the biological activities of various pyrrolopyridine derivatives, illustrating the potential of this scaffold in chemical biology.
| Pyrrolopyridine Isomer | Derivative Class | Biological Activity | Potential Application |
| 1H-pyrrolo[2,3-b]pyridine | Carboxamides | PDE4B inhibitors nih.gov | Probes for studying inflammatory pathways. |
| 1H-pyrrolo[3,2-c]pyridine | Diarylureas | FMS kinase inhibitors mdpi.com | Tools for cancer biology research. |
| 1H-pyrrolo[2,3-c]pyridine | Meriolins | Cyclin-dependent kinase (CDK) inhibitors researchgate.net | Probes for cell cycle studies. |
Multidisciplinary Research Collaborations and Translational Potential within Academic Disciplines
The diverse potential applications of this compound necessitate a multidisciplinary research approach. The full realization of its potential will require collaboration between synthetic organic chemists, materials scientists, analytical chemists, and chemical biologists.
Synthetic chemists will be crucial for developing efficient and scalable routes to the target compound and its derivatives. Materials scientists can then explore the integration of these new molecules into advanced materials and devices. In parallel, analytical chemists can investigate their utility in novel sensing and diagnostic platforms. Finally, chemical biologists can utilize these compounds as tools to probe complex biological systems and uncover new therapeutic strategies.
The translational potential of this research within academic disciplines is significant. For example, a novel fluorescent derivative developed by materials scientists could be used by chemical biologists as a probe for cellular imaging. Similarly, a highly selective inhibitor discovered in a biological screen could be adapted by analytical chemists into a new type of biosensor. Such collaborations will not only accelerate the pace of discovery but also lead to the development of innovative solutions to challenges in a wide range of scientific fields. The broad spectrum of pharmacological properties of pyrrolopyridine derivatives, in general, provides a strong impetus for the development of new compounds based on this scaffold.
Q & A
Q. What are the established synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3,7-dicarboxylic acid, and how are intermediates validated?
The synthesis typically involves cyclization and functionalization steps. For example, analogous thiazolo-pyridine derivatives (e.g., TPDCA) are synthesized via condensation of precursors like cysteine derivatives with citric acid under hydrothermal conditions, followed by purification via dialysis or column chromatography . Validation of intermediates employs 1H/13C NMR (e.g., δ 12.25 ppm for carboxylic protons) and mass spectrometry (e.g., ESIMS m/z 309.9 for related compounds) . Purity is confirmed using HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Key techniques include:
- NMR : Carboxylic protons (δ 11–13 ppm) and aromatic protons (δ 7–9 ppm) are diagnostic. For example, 1H NMR of analogous pyrrolo-pyridines shows splitting patterns (e.g., doublets at J = 8.0 Hz for adjacent protons) .
- Mass spectrometry : ESIMS or LCMS confirms molecular weight (e.g., m/z 311.1 for trifluoromethyl-substituted derivatives) .
Discrepancies in peak assignments may arise from tautomerism or solvent effects. Deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) resolve ambiguities .
Q. How does the compound’s solubility impact experimental design?
The dicarboxylic acid groups confer pH-dependent solubility : poorly soluble in neutral water but soluble in alkaline buffers (e.g., pH >9) or polar aprotic solvents like DMSO. For biological assays, sodium or ammonium salts are prepared to enhance aqueous solubility .
Advanced Research Questions
Q. What role does this compound play in the optical properties of carbon nanodots (CNDs), and how are conflicting fluorescence mechanisms addressed?
Derivatives like TPDCA act as fluorophores in CNDs, contributing to blue-green emission (λex/λem ~350/450 nm). Conflicting reports on fluorescence origin (e.g., quantum confinement vs. molecular fluorophores) are resolved by isolating the compound from CND hydrolysates and comparing their spectral profiles. Parallel studies using synthetic TPDCA confirm its direct role in emission .
Q. How does the compound coordinate with metal ions in hydrogel systems, and what analytical methods validate these interactions?
The dicarboxylic acid moiety chelates multivalent ions (e.g., Ca²⁺, Al³⁺) to form hydrogels. FTIR (shift in COO⁻ stretches from ~1700 to 1600 cm⁻¹) and XPS (binding energy shifts for metal-O bonds) confirm coordination. Competitive titration with EDTA disrupts gelation, corroborating metal-dependency .
Q. What strategies optimize its incorporation into bioactive scaffolds (e.g., kinase inhibitors), and how are synthetic challenges mitigated?
The pyrrolo-pyridine core is functionalized at the 3- and 7-positions via:
- Amide coupling : Using EDCl/HOBt to link carboxylic acids to amines (e.g., General Procedure F1 in ).
- Suzuki-Miyaura cross-coupling : Boronic acid derivatives (e.g., {1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid) enable aryl-aryl bond formation .
Challenges like low reactivity at the 7-position are addressed using microwave-assisted synthesis or directing groups .
Q. How do structural modifications (e.g., trifluoromethyl groups) affect biochemical activity, and what computational tools predict these effects?
Trifluoromethyl groups enhance metabolic stability and binding affinity via hydrophobic interactions. For DYRK1B inhibition (IC50 = 7 nM), docking studies (AutoDock Vina) prioritize substitutions at the 3-position, validated by SAR assays . Conflicting activity data (e.g., off-target effects) are resolved using kinase selectivity panels .
Methodological Notes
- Contradiction Management : Divergent synthetic yields (e.g., 92% vs. 94% for analogous compounds ) may stem from reagent purity or reaction scaling. Replicate experiments under inert atmospheres (N2/Ar) improve reproducibility.
- Advanced Characterization : For metal-complex studies, combine ICP-OES (quantify metal content) with TEM (visualize nanostructure morphology) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

